molecular formula C14H14N2O3 B12310266 2-(1-phenyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid

2-(1-phenyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid

Cat. No.: B12310266
M. Wt: 258.27 g/mol
InChI Key: ZBXAWODZIJMEBU-UHFFFAOYSA-N
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Description

2-(1-Phenyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid is a heterocyclic compound that features a pyrazole ring fused with an oxolane ring and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-phenyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid typically involves the reaction of a pyrazole derivative with an oxolane derivative under specific conditions. One common method involves the cyclization of a suitable precursor in the presence of a catalyst. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction may be carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(1-phenyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(1-phenyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1-phenyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and oxolane-containing molecules. Examples include:

Uniqueness

What sets 2-(1-phenyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid apart is its unique combination of the pyrazole and oxolane rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C14H14N2O3

Molecular Weight

258.27 g/mol

IUPAC Name

2-(1-phenylpyrazol-4-yl)oxolane-3-carboxylic acid

InChI

InChI=1S/C14H14N2O3/c17-14(18)12-6-7-19-13(12)10-8-15-16(9-10)11-4-2-1-3-5-11/h1-5,8-9,12-13H,6-7H2,(H,17,18)

InChI Key

ZBXAWODZIJMEBU-UHFFFAOYSA-N

Canonical SMILES

C1COC(C1C(=O)O)C2=CN(N=C2)C3=CC=CC=C3

Origin of Product

United States

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